N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide
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Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
Substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide, have been prepared and screened for their antiproliferative and cytotoxic activities against human cancer cell lines. These compounds have shown promising single-digit micromolar IC50 values against various cancer cell lines, indicating their potential as anticancer agents. One such compound demonstrated the ability to reduce proliferation and induce apoptosis in melanoma cell lines through several mechanisms, including caspase activation and poly-(ADP-ribose) polymerase cleavage (Imramovský et al., 2013).
Novel Compounds with Anti-inflammatory Properties
Research on benzamide derivatives isolated from natural sources has identified compounds with potent inhibitory effects on nitric oxide production in microglial cells. These findings suggest potential applications of benzamide derivatives, including this compound, in treating inflammatory conditions and neurodegenerative diseases (Kim et al., 2009).
Synthetic Applications in Organic Chemistry
The compound's structural features are relevant to research in organic synthesis, such as in the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. Such studies highlight the utility of benzamide derivatives in developing new synthetic methodologies for constructing complex molecules (Wang and Widenhoefer, 2004).
Antimicrobial Properties
New acylthiourea derivatives, structurally similar to this compound, have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).
Material Science and Catalysis
Benzamide derivatives are being explored for their role in material science, particularly in designing single-molecule and single-chain magnets. These applications derive from the ability of certain benzamide-based compounds to form complexes with metal ions, demonstrating the versatility of these compounds in various scientific research applications (Costes et al., 2010).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-2-24-18-11-7-6-10-17(18)19(22)21-14-20(23,16-12-13-16)15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIMDBCBDLPJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.